NDSB-256

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Detergent Properties:

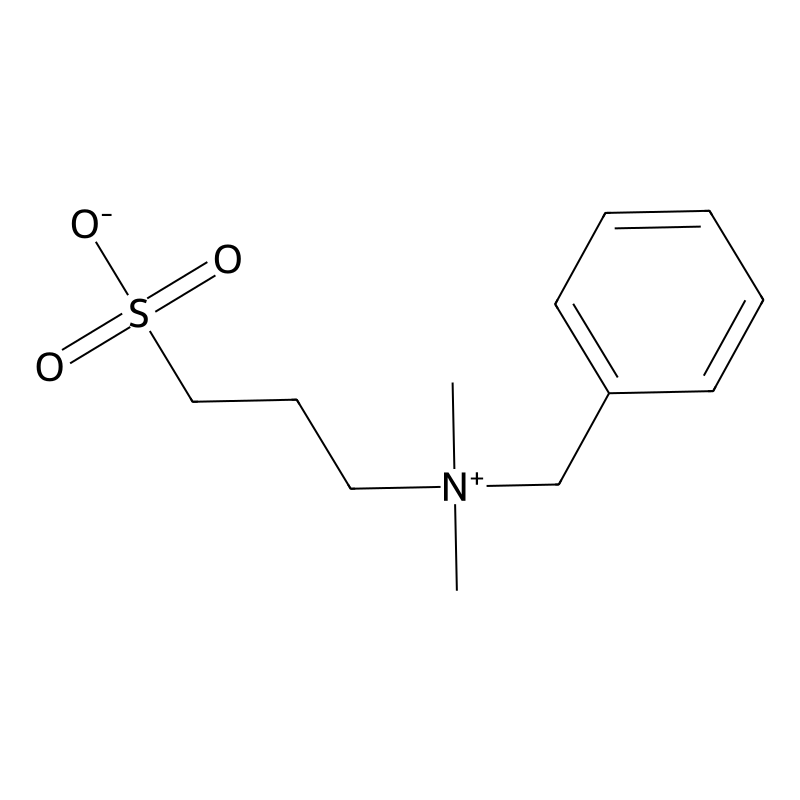

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, also known as ndsb-256, belongs to the class of quaternary ammonium compounds (QACs) and exhibits detergent properties. These properties stem from the presence of a positively charged head group (benzyl(dimethyl)ammonium) and a negatively charged tail group (sulfonate). This combination allows ndsb-256 to interact with both water and oil, enabling it to act as a cleaning agent. Research suggests ndsb-256 can be effective in removing various contaminants, including bacteria, fungi, and endotoxins from surfaces [].

Potential Antibacterial Applications:

Due to its detergent properties and potential antimicrobial activity, ndsb-256 has been investigated for its potential applications as a disinfectant and antiseptic. Studies have shown that ndsb-256 can be effective against a broad spectrum of bacteria, including some strains resistant to conventional antibiotics [, ]. However, further research is needed to determine the optimal concentrations, formulations, and safety profiles for these applications.

Other Potential Research Areas:

Beyond its potential as a disinfectant and antiseptic, ndsb-256 is being explored for various other research applications. These include:

- Antiviral properties: Some studies suggest that ndsb-256 may have antiviral activity against certain viruses. However, more research is necessary to confirm these findings and understand the mechanisms of action.

- Antibiofilm activity: Biofilms are communities of microorganisms that adhere to surfaces and are difficult to eradicate due to their resistance to conventional treatments. Research suggests that ndsb-256 may have potential in disrupting biofilm formation and aiding in their removal [].

- Drug delivery: Due to its amphiphilic nature, ndsb-256 is being explored as a potential carrier for drug delivery applications [].

NDSB-256, or dimethylbenzylammonium propane sulfonate, is a zwitterionic non-detergent sulfobetaine known for its unique properties in biochemical applications. It is particularly effective in maintaining protein stability and functionality under various conditions. This compound is characterized by its ability to prevent protein aggregation, facilitate refolding of denatured proteins, and enhance enzymatic activity in certain contexts. NDSB-256 has gained attention in research for its role in protein handling and stabilization, making it a valuable tool in biochemistry and molecular biology.

The amphiphilic nature of betaines allows them to interact with both hydrophobic and hydrophilic environments. This property is crucial in various applications, such as acting as surfactants (lowering surface tension) or osmoprotectants (protecting cells from osmotic stress) []. However, the specific mechanism of action for 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate in particular requires further research.

The biological activity of NDSB-256 is notable for its ability to inhibit protein aggregation and enhance the renaturation of chemically and thermally denatured proteins. Studies have shown that at concentrations around 1 M, NDSB-256 can restore approximately 30% of the enzymatic activity of denatured egg white lysozyme . Furthermore, it has been reported to prevent denaturation caused by heat or acidic conditions, making it an essential additive in various biochemical assays and applications .

The synthesis of NDSB-256 typically involves the reaction of dimethylbenzylamine with propane sulfonic acid. The process can be described as follows:

- Reactants: Dimethylbenzylamine and propane sulfonic acid.

- Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure complete conversion.

- Purification: The product is purified through crystallization or chromatography techniques to achieve high purity levels suitable for research applications.

This straightforward synthesis allows for the production of NDSB-256 in sufficient quantities for laboratory use.

NDSB-256 has a wide range of applications in biochemical research:

- Protein Stabilization: It is used to stabilize proteins during purification processes.

- Enzyme Activity Restoration: The compound aids in restoring the activity of denatured enzymes.

- Cell Culture: NDSB-256 can be employed in cell culture media to maintain protein integrity.

- Biochemical Assays: It serves as an additive in assays where protein aggregation could interfere with results.

These applications highlight its versatility and importance in molecular biology.

Interaction studies involving NDSB-256 have demonstrated its effectiveness as a stabilizing agent for proteins. For instance, it has been shown to interact favorably with various proteins, preventing aggregation and enhancing solubility. Research indicates that the presence of NDSB-256 can significantly improve the yield of active proteins when included in buffer solutions during purification processes . These interactions are critical for optimizing experimental conditions in protein chemistry.

Several compounds share similarities with NDSB-256, particularly within the category of non-detergent sulfobetaines. Here are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| Non-detergent sulfobetaine 1 | Known for preventing protein aggregation but less effective than NDSB-256 in enzyme activity restoration. |

| Non-detergent sulfobetaine 2 | More effective at higher concentrations but may cause precipitation at lower concentrations. |

| Non-detergent sulfobetaine 3 | Provides similar stabilization effects but lacks zwitterionic properties that enhance solubility. |

NDSB-256 stands out due to its superior ability to restore enzymatic activity while maintaining protein stability under diverse conditions.

Optimization Strategies for Inclusion Body Refolding

Mechanistic Foundations of Refolding Enhancement

Research demonstrates that 3-(benzyldimethylammonio)propanesulfonate facilitates protein renaturation through specific interactions with early folding intermediates [9] [23]. Kinetic studies using hen lysozyme and the beta2 subunit of Escherichia coli tryptophan synthase revealed that the compound prevents massive aggregation occurring within 2.5 seconds of dilution in renaturation buffer [9]. The mechanism involves limiting abortive interactions that lead to inactive aggregate formation, specifically targeting very early folding phases such as loosely packed hydrophobic core formation [9] [23].

Concentration-Dependent Refolding Efficiency

Quantitative analysis reveals concentration-dependent enzymatic activity recovery rates for denatured proteins [1] [26]. At 1.0 molar concentration, the compound restores 30% of enzymatic activity in denatured egg white lysozyme, while 800 millimolar concentrations achieve 16% activity restoration in denatured beta-galactosidase [1] [26]. These findings establish optimal concentration ranges for different protein systems.

| Protein System | Concentration (mM) | Activity Recovery (%) | Reference |

|---|---|---|---|

| Egg White Lysozyme | 1000 | 30 | [1] [26] |

| Beta-galactosidase | 800 | 16 | [1] [26] |

| Tryptophan Synthase | 1000 | 100 | [11] |

| Hen Egg Lysozyme | 600 | 60 | [11] |

High-Throughput Screening Applications

Advanced refolding protocols utilize 96-well plate formats for systematic optimization [14]. Automated screening procedures demonstrate that proteins achieving quantitative refolding through inclusion body processing can surpass yields obtained from direct bacterial expression [14]. Success rates in structured genomics projects reached 61% for Mycobacterium tuberculosis targets and 83% for Structural Proteomics in Europe targets when implementing inclusion body refolding procedures [14].

Buffer Composition Optimization

Optimal refolding conditions require specific buffer compositions incorporating the sulfobetaine compound [28]. Research on recombinant protein systems establishes that 1.0 molar concentrations combined with 100 millimolar 2-(cyclohexylamino)ethanesulfonic acid at pH 9.0 with 1 millimolar dithiothreitol provides superior refolding efficiency [28]. These conditions enable successful protein-protein interaction studies and functional assays [28].

Membrane Protein Stabilization Protocols

Membrane Protein Extraction Enhancement

The compound demonstrates exceptional capability in membrane protein extraction, achieving yield improvements up to 30% for membrane-associated proteins [1] [15]. The short hydrophobic groups combined with charge neutralization of the sulfobetaine group contribute to enhanced extraction efficiency for membrane, nuclear, and cytoskeletal-associated proteins [1] [15].

Stabilization Mechanisms for Integral Membrane Proteins

Studies on vacuolar-type adenosine triphosphatase subunits reveal that the compound stabilizes membrane-associated domains through amphiphilic interactions [17] [28]. The non-terminal domain of the vacuolar-type adenosine triphosphatase a2-subunit requires either 1.0 molar concentrations of the sulfobetaine or alternative zwitterionic detergents for successful purification and functional studies [17] [28].

Comparative Stabilization Protocols

| Protocol Component | Concentration | pH Range | Application | Reference |

|---|---|---|---|---|

| Primary Stabilization | 0.5-1.0 M | 8.0-9.0 | Membrane protein extraction | [1] [15] |

| Purification Buffer | 1.0 M | 9.0 | Inclusion body refolding | [28] |

| Crystallization Additive | 50-375 mM | 7.4-8.0 | Crystal growth enhancement | [18] [30] |

Nuclear-Cytoskeletal Protein Extraction Methodologies

Nuclear Protein Recovery Systems

The compound demonstrates particular effectiveness in nuclear protein recovery applications [15] [16]. Protocols utilizing 134 millimolar concentrations in water-soluble extraction solutions provide enhanced protein yield from nuclear fractions while maintaining protein integrity [29]. These methodologies prove especially valuable for low-cellularity tissues where traditional extraction methods yield insufficient protein quantities [29].

Cytoskeletal Protein Isolation Protocols

Research establishes that cytoskeletal-associated proteins benefit significantly from sulfobetaine-mediated extraction [1] [15]. The compound's unique molecular structure enables interaction with hydrophobic regions on proteins, preventing aggregation while facilitating extraction from complex cellular matrices [1] [10]. This mechanism proves particularly important for cytoskeletal proteins that typically exhibit strong intermolecular associations.

Extraction Yield Optimization Data

Proteomic studies demonstrate substantial improvements in protein identification from complex tissue samples [29]. Analysis of bovine pericardium extracts reveals that protocols incorporating the sulfobetaine compound enable identification of 25 unique cytoplasmic proteins from water-soluble fractions and 32 unique membrane proteins from lipid-soluble fractions [29].

| Protein Category | Extraction Protocol | Unique Proteins Identified | Subcellular Localization | Reference |

|---|---|---|---|---|

| Cytoplasmic | 134 mM aqueous | 25 | Predominantly cytoplasmic | [29] |

| Membrane-associated | Combined with dodecyl maltoside | 32 | Predominantly membrane | [29] |

| Nuclear | Specialized buffer systems | Variable | Nuclear compartment | [15] [16] |

Halophilic Protein Purification

The compound serves as an effective substitute for sodium chloride in halophilic protein isolation [1] [15]. Chromatographic purification protocols utilizing the sulfobetaine in low ionic strength buffers enable successful isolation of halophilic proteins that typically require high salt concentrations [1]. This application proves particularly valuable when downstream applications are incompatible with high salt concentrations.

The fundamental mechanism underlying NDSB-256's effectiveness in crystal lattice engineering lies in its zwitterionic nature, which provides balanced positive and negative charges within a single molecule. This unique charge distribution enables the compound to modulate protein surface charge interactions, thereby influencing crystal packing arrangements and lattice organization [1] [2] [5].

NDSB-256 contains a sulfobetaine hydrophilic group combined with a short hydrophobic benzyl moiety, creating an amphiphilic structure that cannot aggregate to form micelles. This non-detergent characteristic is crucial for maintaining protein integrity while facilitating charge neutralization effects on protein surfaces [1] [5]. The compound's ability to interact with both hydrophilic and hydrophobic regions of proteins enables it to modify electrostatic interactions that govern crystal contact formation.

Research has demonstrated that NDSB-256 successfully prevented protein aggregation in various crystallization systems, with concentrations ranging from 0.5 to 1.0 M proving most effective [1] [2] [6]. The charge neutralization mechanism operates through the sulfobetaine group's balanced ionic character, which reduces unfavorable electrostatic repulsions between protein molecules that might otherwise inhibit ordered crystal growth. This surface charge modulation effect has been particularly valuable in crystallizing proteins at pH conditions where electrostatic interactions typically prevent successful crystal formation.

The compound's effectiveness in crystal lattice engineering has been demonstrated through multiple successful applications. In lysozyme crystallization studies, NDSB-256 enabled crystal growth at acidic pH conditions using ammonium sulfate as a precipitant, a combination that typically fails due to unfavorable protein-protein interactions [7] [8]. At concentrations of 0.25 M, NDSB-256 nearly doubled lysozyme solubility, while 0.75 M concentrations tripled solubility, demonstrating the compound's ability to modulate protein surface properties in a concentration-dependent manner.

| Property | Value | Effect on Crystallization |

|---|---|---|

| Molecular Weight | 257.35 g/mol | Optimal size for protein interaction |

| Zwitterionic Nature | Balanced charge distribution | Neutralizes surface charges |

| Hydrophobic Component | Benzyl group | Interacts with protein surfaces |

| Working Concentration | 0.5-1.0 M | Prevents aggregation |

Resolution Enhancement via Solvent Structure Optimization

NDSB-256's ability to enhance crystallographic resolution stems from its capacity to optimize solvent structure around protein surfaces, thereby improving crystal quality and reducing disorder. The compound achieves this through modification of water structure in the protein hydration shell, which directly influences crystal packing precision and reduces thermal motion that limits resolution [6] [9].

The molecular mechanism of solvent structure optimization involves NDSB-256's interaction with water molecules in the protein's first hydration shell. The compound's benzyl group provides hydrophobic interactions that disrupt unfavorable water-protein contacts, while the sulfobetaine moiety establishes stabilizing electrostatic interactions with polar surface regions [6] [9]. This dual interaction mode results in a more ordered solvent structure that supports higher-quality crystal contacts.

Crystallographic studies have provided compelling evidence of NDSB-256's resolution enhancement capabilities. In one notable example, protein crystals grown in the presence of 100 mM NDSB-256 showed improved diffraction quality, with resolution enhanced to 2.5 Å compared to crystals grown without the additive [10]. The improvement was attributed to the compound's ability to stabilize crystal contacts through optimized solvent interactions, reducing thermal motion and improving long-range order.

The solvent structure optimization mechanism has been particularly effective in membrane protein crystallization, where NDSB-256 increased extraction yields by up to 30% for membrane, nuclear, and cytoskeletal-associated proteins [1] [5]. This enhancement results from the compound's ability to maintain protein stability in aqueous environments while preventing aggregation through improved solvent-protein interactions.

Wilson plot analyses have demonstrated that crystals grown in the presence of NDSB-256 exhibit quality characteristics identical to or superior to control crystals, indicating that the compound's solvent structure optimization effects do not compromise crystal integrity [7] [8]. The maintained or improved B-factor values suggest that NDSB-256 actually reduces atomic displacement parameters, consistent with improved crystal order.

Twinning Reduction in Macromolecular Assemblies

Crystal twinning represents a significant challenge in macromolecular crystallography, often resulting in complex diffraction patterns that complicate structure determination. NDSB-256 has demonstrated remarkable effectiveness in reducing crystal twinning through mechanisms that involve both surface stabilization and controlled nucleation processes [7] [8].

The compound's twinning reduction mechanism operates through multiple pathways. First, NDSB-256 occupies specific binding sites on crystal surfaces, preventing the formation of twin boundaries that arise from misoriented crystal domains. The benzyl group's hydrophobic interactions with protein surfaces create preferential binding orientations that promote uniform crystal growth [11] [10]. Second, the compound's charge neutralization effects reduce electrostatic factors that can lead to twin formation during crystal nucleation.

Desulfovibrio Gigas type II ferrodoxin provided a compelling demonstration of NDSB-256's twinning reduction capabilities. In this system, NDSB-256 not only contributed to the reduction of crystal twinning but also resulted in the growth of a completely new crystal form [7] [8]. This transformation suggests that the compound's surface interactions can fundamentally alter crystal packing arrangements, leading to more stable and ordered crystal forms.

The molecular basis for twinning reduction involves NDSB-256's ability to stabilize specific crystal contact interfaces while destabilizing others. X-ray crystallographic analysis has revealed that NDSB-256 can bind to specific hydrophobic pockets on protein surfaces, as demonstrated in the TBRII-ECD-PR complex structure [11]. In this system, the compound's pyridinium ring (in the related NDSB-201) stacked onto aromatic residues, creating stabilizing interactions that favor specific crystal orientations.

| Protein System | Twinning Reduction Effect | Crystal Form Changes | Concentration Used |

|---|---|---|---|

| Ferrodoxin | Reduced twinning | New crystal form | Not specified |

| Lysozyme | Improved crystal quality | Enhanced growth rate | 0.25-0.75 M |

| Malate dehydrogenase | Increased crystal size | 0.1 to 0.4 mm growth | Not specified |

| TBRII-ECD | Accelerated crystallization | 7-14 days to 2-3 days | 50 mM |

The twinning reduction mechanism also involves temporal effects on crystal growth kinetics. NDSB-256 has been shown to accelerate crystallization processes, as demonstrated in the TBRII-ECD system where crystallization time was reduced from 7-14 days to 2-3 days [11] [12]. This acceleration suggests that the compound promotes more efficient crystal nucleation and growth, reducing the probability of twin formation through kinetic control.

The compound's effectiveness in twinning reduction extends to complex macromolecular assemblies, where multiple protein-protein interfaces must be stabilized simultaneously. The dual nature of NDSB-256's interactions—both hydrophobic and electrostatic—enables it to address multiple factors that contribute to crystal defects in large protein complexes. This versatility makes it particularly valuable for crystallizing membrane proteins, protein complexes, and other challenging macromolecular assemblies where twinning is a common problem.